molecular formula C10H14FN3O B2744250 5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine CAS No. 1565435-03-1

5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine

Cat. No.: B2744250
CAS No.: 1565435-03-1
M. Wt: 211.24
InChI Key: WHLYCBAJQRDRBE-UHFFFAOYSA-N
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Description

5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method is the silver-promoted selective fluorination using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine or alcohol derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine with similar biological activities.

    N-(oxan-3-ylmethyl)pyrimidin-2-amine: A non-fluorinated analogue with different chemical properties.

Uniqueness

5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is unique due to the presence of both the fluorine atom and the oxan-3-ylmethyl group. This combination enhances its chemical stability, biological activity, and potential as a therapeutic agent compared to its non-fluorinated counterparts.

Properties

IUPAC Name

5-fluoro-N-(oxan-3-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c11-9-5-13-10(14-6-9)12-4-8-2-1-3-15-7-8/h5-6,8H,1-4,7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLYCBAJQRDRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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